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4-(Pyridin-3-yl)-1,2-oxazol-5-

amine

Cat. No.: B061378 Get Quote

A Note on 4-(Pyridin-3-yl)-1,2-oxazol-5-amine: Extensive literature searches did not yield

specific antimicrobial studies for the compound 4-(Pyridin-3-yl)-1,2-oxazol-5-amine. However,

the core structure, which combines a pyridine ring and an isoxazole ring, is a well-recognized

pharmacophore in the development of new antimicrobial agents. Both isoxazole and pyridine

derivatives have demonstrated a wide range of biological activities, including significant

antibacterial and antifungal properties.[1][2][3][4][5] This document will, therefore, focus on the

broader class of pyridine-substituted isoxazole derivatives, providing a detailed overview of

their application in antimicrobial research, based on available scientific literature.

Application Notes
Introduction

Isoxazole and its derivatives are a prominent class of heterocyclic compounds that have

garnered significant attention in medicinal chemistry due to their diverse pharmacological

activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3][6]

The incorporation of a pyridine moiety into the isoxazole scaffold can further enhance the

antimicrobial efficacy and spectrum of these compounds. Pyridine-containing compounds are

also known for their broad-spectrum antimicrobial activities.[4][5] The combination of these two

pharmacophores in a single molecule, such as in pyridine-substituted isoxazoles, presents a
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promising strategy for the development of novel anti-infective agents to combat the growing

challenge of antimicrobial resistance.

Mechanism of Action (Hypothesized)

While the precise mechanism of action can vary between different derivatives, isoxazole-

containing compounds have been suggested to exert their antimicrobial effects through various

pathways, including the inhibition of essential enzymes in microbial metabolic pathways or

interference with cell wall synthesis. Molecular docking studies on some isoxazole derivatives

have aimed to predict their binding affinity to microbial proteins.[1] Further research, including

molecular docking and in-vitro enzymatic assays, is necessary to elucidate the specific

molecular targets of novel pyridine-substituted isoxazole derivatives.

Potential Applications

Broad-Spectrum Antibacterial Agents: Derivatives of isoxazole have shown activity against

both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative

bacteria (Escherichia coli, Pseudomonas aeruginosa).[1][7]

Antifungal Agents: Certain isoxazole derivatives have also demonstrated efficacy against

fungal pathogens.

Anti-tubercular Agents: The isoxazole scaffold has been explored for the development of new

treatments for tuberculosis.[2]

Lead Compounds in Drug Discovery: The pyridine-isoxazole scaffold can serve as a

foundational structure for the synthesis of new derivatives with improved potency, selectivity,

and pharmacokinetic profiles.

Quantitative Data
The following table summarizes the antimicrobial activity of selected pyridine-substituted

isoxazole and related derivatives from the literature.
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Compound
Microorgani
sm

Method
Activity
Measureme
nt

Value Reference

N-

isoxazolo[5,4-

b]pyridine-3-

yl-

benzenesulfo

namide

Pseudomona

s aeruginosa
Not Specified MIC 125 µg/mL [7]

N-

isoxazolo[5,4-

b]pyridine-3-

yl-

benzenesulfo

namide

Escherichia

coli
Not Specified MIC 125 µg/mL [7]

N-

isoxazolo[5,4-

b]pyridine-3-

yl-4-

methylbenze

nesulfonamid

e

Pseudomona

s aeruginosa
Not Specified MIC 125 µg/mL [7]

N-

isoxazolo[5,4-

b]pyridine-3-

yl-4-

methylbenze

nesulfonamid

e

Escherichia

coli
Not Specified MIC 125 µg/mL [7]
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3-(pyridin-3-

yl)-2-

oxazolidinone

derivatives

(21b, 21d,

21e, 21f)

Five Gram-

positive

bacteria

Serial Dilution MIC
Similar to

Linezolid
[8][9]

MIC: Minimum Inhibitory Concentration

Experimental Protocols
The following are detailed protocols for key experiments in the antimicrobial evaluation of

pyridine-substituted isoxazole derivatives.

Broth Microdilution Method for Minimum Inhibitory
Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that

prevents the visible growth of a microorganism.

Materials:

Test compound (e.g., a pyridine-substituted isoxazole derivative)

Bacterial or fungal strains

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

96-well microtiter plates

Spectrophotometer or microplate reader

Positive control (standard antibiotic, e.g., Ciprofloxacin)

Negative control (broth only)

Protocol:
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Preparation of Inoculum:

Culture the microbial strain overnight on an appropriate agar plate.

Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard

(approximately 1-2 x 10^8 CFU/mL for bacteria).

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration

of approximately 5 x 10^5 CFU/mL in the test wells.

Preparation of Compound Dilutions:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the compound in the broth within the 96-well plate to

achieve a range of desired concentrations.

Inoculation and Incubation:

Add the prepared microbial inoculum to each well containing the compound dilutions, as

well as to the positive and negative control wells.

Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and

duration for fungi.

Determination of MIC:

After incubation, visually inspect the plates for turbidity.

The MIC is the lowest concentration of the compound at which there is no visible growth.

Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

Agar Disk Diffusion Method
This method assesses the antimicrobial activity of a compound by measuring the diameter of

the zone of growth inhibition around a disk impregnated with the test compound.

Materials:
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Test compound

Bacterial or fungal strains

Mueller-Hinton Agar (MHA) plates

Sterile filter paper disks

Sterile swabs

Positive control (standard antibiotic disk)

Protocol:

Preparation of Inoculum:

Prepare a standardized microbial inoculum as described in the broth microdilution

protocol.

Inoculation of Agar Plates:

Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove

excess fluid.

Streak the swab evenly across the entire surface of the MHA plate in three directions to

ensure uniform growth.

Application of Disks:

Impregnate sterile filter paper disks with a known concentration of the test compound

solution.

Allow the solvent to evaporate completely.

Aseptically place the impregnated disks, along with a positive control disk, onto the

surface of the inoculated agar plate.

Incubation:
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Incubate the plates at 37°C for 18-24 hours for bacteria.

Measurement of Zone of Inhibition:

After incubation, measure the diameter of the zone of complete growth inhibition around

each disk in millimeters.
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Caption: General workflow for the discovery and evaluation of novel antimicrobial agents.
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Caption: Hypothetical bacterial signaling pathway targeted by a pyridinyl-isoxazole inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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